molecular formula C12H13N3O2 B3010457 Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate CAS No. 1502723-05-8

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

Cat. No. B3010457
CAS RN: 1502723-05-8
M. Wt: 231.255
InChI Key: ULQZPNRRIGIQIA-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .


Synthesis Analysis

The synthesis of pyrazole derivatives like Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate is a white to pale yellow crystalline powder . Its molecular weight is 231.25 .

Scientific Research Applications

Anti-Fibrosis Activity

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate: derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Neuroprotective and Anti-neuroinflammatory Agents

Research has indicated that certain triazole-pyrimidine hybrids, which can be synthesized from pyrazole derivatives, exhibit significant neuroprotective and anti-inflammatory properties. These compounds could potentially be developed as treatments for neurodegenerative diseases .

Antimicrobial Activity

Pyrazole derivatives, including those related to ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, have been synthesized and evaluated for their antibacterial properties. Some have shown excellent activity against various bacterial strains, suggesting their use as potent antimicrobial agents .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety have demonstrated diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Hydrazine-coupled pyrazoles, which can be synthesized from ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate, have been evaluated for these activities with promising results .

Synthesis of Heterocyclic Compounds

The pyrazole ring is a privileged structure in medicinal chemistry, and ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate serves as a versatile framework for the synthesis of various heterocyclic compounds with potential biological activities .

Drug Discovery

Pyrazole derivatives are considered influential in drug discovery due to their structural versatility and biological activities. Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate could be used as a starting point for the synthesis of new pharmacophores, leading to the development of safe and effective therapeutic agents .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Mode of Action

The compound interacts with its targets (NOS enzymes) to produce nitric oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

For instance, NO is implicated in vascular smooth muscle relaxation through a cGMP-mediated signal transduction pathway . It also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The production of NO as a result of the compound’s action has diverse effects at the molecular and cellular levels. In macrophages, NO mediates tumoricidal and bactericidal actions . This suggests that the compound could potentially have applications in the treatment of conditions involving macrophages, such as certain types of cancer or infections.

Action Environment

The action, efficacy, and stability of Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-7-14-15(8-10)11-6-9(2)4-5-13-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQZPNRRIGIQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate

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